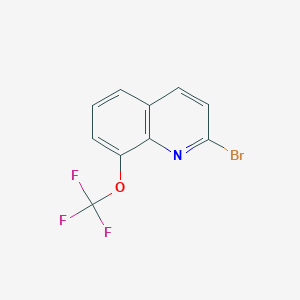

2-Bromo-8-(trifluoromethoxy)quinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H5BrF3NO |

|---|---|

Molecular Weight |

292.05 g/mol |

IUPAC Name |

2-bromo-8-(trifluoromethoxy)quinoline |

InChI |

InChI=1S/C10H5BrF3NO/c11-8-5-4-6-2-1-3-7(9(6)15-8)16-10(12,13)14/h1-5H |

InChI Key |

PEDPRWFIBHEYAW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)OC(F)(F)F)N=C(C=C2)Br |

Origin of Product |

United States |

Chemical Reactivity and Advanced Functionalization of 2 Bromo 8 Trifluoromethoxy Quinoline Derivatives

Cross-Coupling Reactions at the C-2 Bromine Position

The carbon-bromine bond at the C-2 position of the quinoline (B57606) scaffold is a prime site for palladium-catalyzed cross-coupling reactions. This approach is one of the most powerful and widely used methods for constructing carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis for forming biaryl and heteroaryl-aryl linkages. The reaction involves the coupling of an organoboron species (like a boronic acid or ester) with an organic halide, catalyzed by a palladium(0) complex. For 2-bromo-8-(trifluoromethoxy)quinoline, the C-2 bromine serves as the electrophilic partner.

The reaction is tolerant of a wide range of functional groups and typically proceeds with high yields and selectivity. The electronic properties of the quinoline system, influenced by the nitrogen atom and the trifluoromethoxy group, facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The choice of palladium catalyst, ligand, base, and solvent system is crucial for optimizing the reaction conditions. The use of bulky, electron-rich phosphine (B1218219) ligands can enhance catalyst activity and stability. libretexts.org A variety of aryl and heteroaryl boronic acids can be employed to introduce diverse substituents at the C-2 position, leading to a library of novel quinoline derivatives. The general applicability of Suzuki-Miyaura coupling to complex substrates makes it a preferred method for elaborating molecules like this compound. nih.govresearchgate.net

Table 1: Typical Components for Suzuki-Miyaura Coupling

| Component | Example(s) | Role in Reaction |

|---|---|---|

| Organic Halide | This compound | Electrophilic coupling partner |

| Organoboron Reagent | Phenylboronic acid, Thiophene-2-boronic acid | Nucleophilic coupling partner |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Catalyzes the C-C bond formation |

| Ligand | PPh₃, SPhos, XPhos | Stabilizes and activates the palladium catalyst |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron reagent and facilitates the catalytic cycle |

| Solvent | Toluene, Dioxane, THF/H₂O | Solubilizes reactants and influences reaction rate |

This table presents generalized components for a typical Suzuki-Miyaura reaction.

The Sonogashira coupling provides a highly efficient method for the introduction of alkyne moieties onto aromatic and vinylic halides. wikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple a terminal alkyne with an organic halide. organic-chemistry.org The reaction is conducted under mild conditions, which is advantageous for complex and sensitive substrates. wikipedia.org

In the context of this compound, the Sonogashira reaction allows for the direct attachment of a wide array of terminal alkynes at the C-2 position. This transformation is valuable for synthesizing conjugated enynes and arylalkynes, which are important structures in pharmaceuticals and organic materials. libretexts.orgnih.gov The reactivity of the halide in Sonogashira coupling generally follows the order I > Br > Cl, making the bromo-substituted quinoline a suitable substrate. libretexts.org To prevent the undesired homocoupling of terminal alkynes (Glaser coupling), copper-free Sonogashira protocols have also been developed. wikipedia.org The use of trimethylsilylacetylene (B32187) can serve as a protected alkyne source, which can be deprotected in a subsequent step. libretexts.org

Table 2: Representative Conditions for Sonogashira Coupling

| Component | Example(s) | Role in Reaction |

|---|---|---|

| Organic Halide | This compound | Electrophilic coupling partner |

| Terminal Alkyne | Phenylacetylene, Ethynyltrimethylsilane | Nucleophilic coupling partner |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Primary catalyst for the cross-coupling cycle |

| Copper(I) Co-catalyst | CuI | Facilitates the formation of the key copper-acetylide intermediate |

| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | Acts as a solvent and scavenges the HX byproduct |

| Solvent | THF, DMF | Solubilizes reactants |

This table presents generalized components for a typical Sonogashira reaction.

Beyond Suzuki and Sonogashira reactions, the C-2 bromine of this compound is amenable to other palladium-catalyzed cross-coupling reactions. These methods expand the range of possible C-C bond formations, allowing for the introduction of alkyl, alkenyl, and other carbon-based fragments.

Heck Coupling: This reaction couples the aryl bromide with an alkene to form a substituted alkene. It provides a route to introduce vinyl groups or more complex unsaturated side chains at the C-2 position. A highly efficient Pd⁰-catalyzed 6-endo-trig Heck cyclization has been used to construct 2-fluoroalkyl quinolines, demonstrating the utility of this reaction type within the quinoline family. researchgate.net

Stille Coupling: This reaction utilizes an organostannane (organotin) reagent as the nucleophilic partner. Stille coupling is known for its tolerance of a wide variety of functional groups and the fact that the reaction conditions are generally neutral and mild.

Negishi Coupling: In this reaction, an organozinc reagent is coupled with the aryl bromide. Organozinc reagents are among the most reactive organometallics used in cross-coupling, often allowing for reactions to proceed at lower temperatures or for less reactive substrates.

These alternative coupling strategies significantly broaden the synthetic utility of this compound, enabling the creation of a diverse array of derivatives.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Quinoline Ring Systems

Nucleophilic aromatic substitution (SNAr) is a key reaction for heteroaromatic systems. nih.gov The mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. nih.gov For this reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups. nih.govnih.gov

In this compound, the quinoline nitrogen and the potent electron-withdrawing trifluoromethoxy group decrease the electron density of the aromatic ring system, making it susceptible to nucleophilic attack. mdpi.comnih.gov While the bromine at C-2 is an excellent leaving group for cross-coupling, other positions on the ring could potentially undergo SNAr if sufficiently activated, or the bromine itself could be displaced by a strong nucleophile under certain conditions. The relative reactivity of different positions on the quinoline ring towards nucleophiles is dictated by the combined electronic effects of the fused benzene (B151609) ring, the heterocyclic nitrogen, and the trifluoromethoxy substituent. Reactions on pyridinium (B92312) ions, which share features with quinolines, show that reactivity is influenced by the leaving group and the position of electron-withdrawing groups. rsc.org

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching

Halogen-metal exchange is a fundamental organometallic reaction that converts an organic halide into a highly nucleophilic organometallic species. wikipedia.org This two-step process involves first treating the aryl bromide with a strong organometallic base, typically an organolithium reagent like n-butyllithium or t-butyllithium, at very low temperatures (e.g., -78 °C to -100 °C). tcnj.edu This reaction converts the C-Br bond into a C-Li bond.

This transformation is particularly useful as it inverts the polarity at the C-2 position from electrophilic to strongly nucleophilic. The resulting 2-lithio-8-(trifluoromethoxy)quinoline is a powerful intermediate that can be "quenched" by reacting it with a wide variety of electrophiles. This allows for the introduction of a diverse range of functional groups that are not accessible via cross-coupling methods. The low temperatures are critical to ensure that the highly reactive organolithium reagent chemoselectively performs the exchange rather than attacking other electrophilic sites in the molecule. tcnj.edunih.gov

Table 3: Examples of Electrophiles for Quenching Organolithium Intermediates

| Electrophile | Functional Group Introduced |

|---|---|

| H₂O / D₂O | -H / -D |

| Alkyl halides (e.g., CH₃I) | Alkyl groups |

| Aldehydes / Ketones (e.g., Benzaldehyde) | Hydroxyalkyl groups |

| Carbon dioxide (CO₂) | Carboxylic acid (-COOH) |

| N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) |

This table provides examples of electrophiles that can react with the lithiated quinoline intermediate.

Reactivity Profile of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group plays a crucial role in defining the chemical and physical properties of the parent molecule, but it is itself generally unreactive under many synthetic conditions. mdpi.com Its defining features are high metabolic stability and a strong electron-withdrawing nature.

Stability: The -OCF₃ group is significantly more stable towards metabolic degradation compared to a simple methoxy (B1213986) group. This stability arises from the high bond energy of the C-F bonds. mdpi.com The strong polarization of these bonds also reduces the ability of the oxygen atom to act as a hydrogen bond acceptor, diminishing its interactions with metabolic enzymes. mdpi.com

Electronic Effects: The trifluoromethoxy group is one of the most lipophilic and strongly electron-withdrawing substituents used in medicinal chemistry. mdpi.com Its presence increases the lipophilicity of the molecule, which can influence cell membrane permeability and bioavailability. Its powerful inductive electron-withdrawing effect deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic substitution reactions (SNAr), as discussed previously.

Under most synthetic conditions, including palladium-catalyzed couplings and halogen-metal exchanges, the trifluoromethoxy group remains intact, functioning as a key modulating substituent that influences the reactivity of other sites on the quinoline ring.

Regioselective Transformations and Site-Specific Chemical Manipulations

The quinoline scaffold is a cornerstone in the development of pharmaceuticals and functional materials, making the methods for its precise functionalization a critical area of chemical research. nih.gov The compound this compound serves as a versatile precursor, with its reactivity dominated by the distinct electronic nature of its substituted positions. The bromine atom at the C2-position is a prime site for a variety of transition metal-catalyzed cross-coupling reactions, while the trifluoromethoxy group at the C8-position electronically influences the entire ring system. Furthermore, the remaining C-H bonds on the quinoline core offer potential sites for direct functionalization. nih.gov The strategic manipulation of these sites allows for the regioselective synthesis of complex quinoline derivatives.

The primary site for transformation on the this compound molecule is the carbon-bromine bond at the 2-position. This position is activated for nucleophilic substitution and is particularly susceptible to oxidative addition by transition metal catalysts, such as palladium. illinois.edulibretexts.org This reactivity makes it an ideal handle for introducing a wide array of substituents through well-established cross-coupling methodologies.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For this compound, the C2-Br bond is the most reactive site for these transformations. illinois.edu

Suzuki-Miyaura Coupling: This reaction is widely used to form new C-C bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester. libretexts.orgorganic-chemistry.org The reaction of this compound with various aryl or vinyl boronic acids, catalyzed by a palladium complex, would selectively yield the corresponding 2-aryl- or 2-vinyl-8-(trifluoromethoxy)quinoline derivatives. researchgate.net The general mechanism involves the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to give the final product. libretexts.org

Sonogashira Coupling: To introduce alkynyl functionalities, the Sonogashira coupling is the method of choice. wikipedia.orgorganic-chemistry.org This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. wikipedia.org Applying this to this compound would result in the formation of 2-alkynyl-8-(trifluoromethoxy)quinolines. The reaction conditions are generally mild, offering broad functional group tolerance. researchgate.net In cases of di-substituted quinolines with different halides, the reaction typically occurs at the site of the more reactive halide, such as iodide over bromide. libretexts.org Given that our substrate has only one halide, the reaction is highly regioselective for the C2 position.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, a crucial transformation in medicinal chemistry. organic-chemistry.orgnih.gov By reacting this compound with a primary or secondary amine in the presence of a palladium catalyst and a suitable base, one can synthesize a variety of 2-amino-8-(trifluoromethoxy)quinoline derivatives. chemspider.comacs.org This provides a direct route to compounds that are analogues of biologically active 8-aminoquinolines. acs.orgnih.gov

Table 1: Regioselective Cross-Coupling Reactions at the C2-Position

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Class |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 2-Aryl-8-(trifluoromethoxy)quinolines |

| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 2-Alkynyl-8-(trifluoromethoxy)quinolines |

| Buchwald-Hartwig Amination | R¹R²NH | Pd₂(dba)₃, Ligand (e.g., XPhos), Base (e.g., NaOtBu) | 2-(R¹R²-amino)-8-(trifluoromethoxy)quinolines |

Site-Specific C-H Bond Functionalization

Beyond the reactive C-Br bond, direct C-H activation offers a modern and efficient strategy for functionalizing the quinoline core without pre-installed handles. nih.gov The regioselectivity of C-H activation is directed by the electronic properties of the ring and any existing substituents. nih.govacs.org In the quinoline ring, the C2 and C4 positions are generally the most electronically deficient and thus susceptible to certain types of C-H activation. acs.org However, the presence of the bromo group at C2 blocks that site, potentially directing functionalization to other positions like C4. The trifluoromethoxy group at C8 is an electron-withdrawing group, which can further influence the reactivity of the benzenoid part of the quinoline system. Metal-catalyzed C-H activation can lead to arylation, alkenylation, or alkylation at specific sites, depending on the catalyst and directing group used. nih.gov

Table 2: Potential Site-Specific C-H Functionalizations

| Reaction Type | Potential Reactive Site | Reagent | Catalyst System (Example) | Potential Product Class |

|---|---|---|---|---|

| Direct Arylation | C4 | Aryl Halide | Pd(OAc)₂ | 4-Aryl-2-bromo-8-(trifluoromethoxy)quinolines |

| Alkenylation | C4 | Alkene | [Rh(cod)Cl]₂ | 4-Alkenyl-2-bromo-8-(trifluoromethoxy)quinolines |

These regioselective transformations underscore the utility of this compound as a building block. The ability to perform site-specific manipulations at both the C-Br bond and potentially at C-H positions allows for the systematic and controlled synthesis of a diverse library of quinoline derivatives for various applications.

Mechanistic Investigations and Theoretical Studies on 2 Bromo 8 Trifluoromethoxy Quinoline Chemistry

Elucidation of Reaction Mechanisms in Quinoline (B57606) Synthesis and Transformations

The synthesis and functionalization of the quinoline scaffold are governed by a variety of reaction mechanisms. Understanding these pathways is crucial for controlling the regioselectivity and efficiency of reactions involving substituted quinolines like 2-Bromo-8-(trifluoromethoxy)quinoline.

In the case of 8-(trifluoromethoxy)quinoline (B580638), the -OCF₃ group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, which deactivates the benzene (B151609) ring towards electrophilic attack. However, the oxygen atom's lone pairs can direct electrophiles to the ortho and para positions (C7 and C5, respectively). Studies on the bromination of related compounds like 8-methoxyquinoline (B1362559) and 8-hydroxyquinoline (B1678124) show that bromination typically occurs at the C5 and C7 positions. acgpubs.orgresearchgate.net For instance, the bromination of 8-methoxyquinoline with molecular bromine can selectively yield 5-bromo-8-methoxyquinoline (B186703). researchgate.net The reaction proceeds via the formation of a sigma complex (arenium ion), which is stabilized by the resonance delocalization of the positive charge. The subsequent loss of a proton restores aromaticity, yielding the brominated quinoline. acsgcipr.org The specific outcome for 8-(trifluoromethoxy)quinoline would depend on a careful balance between the deactivating inductive effect of the -OCF₃ group and its resonance-directing effect, as well as the reaction conditions employed. acgpubs.orgresearchgate.net

Table 1: Regioselectivity in Electrophilic Bromination of 8-Substituted Quinolines

| Starting Material | Reagent | Position(s) of Bromination | Reference |

|---|---|---|---|

| 8-Hydroxyquinoline | Br₂ in CH₃CN | C5 and C7 | acgpubs.orgresearchgate.net |

| 8-Methoxyquinoline | Br₂ in CHCl₃ | C5 | researchgate.net |

This table illustrates typical outcomes for related compounds, providing a basis for predicting the behavior of 8-(trifluoromethoxy)quinoline.

Radical reactions have emerged as a powerful tool in the synthesis of quinolines, offering high atom economy and mild reaction conditions. nih.gov These processes often involve the generation of a radical species that initiates a cyclization cascade, followed by an oxidative dehydrogenation step to form the aromatic quinoline ring. nih.gov

One common strategy involves the visible-light-promoted formation of radicals. sci-hub.st For example, a radical can be generated on a side chain attached to an aniline (B41778) precursor. This radical can then attack the aromatic ring in an intramolecular fashion. The resulting cyclohexadienyl radical intermediate subsequently undergoes oxidation (dehydrogenation) to afford the stable, aromatic quinoline system. nih.gov This final aromatization step is crucial and can be facilitated by various oxidants or by aerobic oxidation. nih.gov While this describes the synthesis of the core quinoline structure, radical mechanisms can also be involved in post-synthesis modifications.

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes where multiple bonds are formed in a single operation without isolating intermediates or changing reaction conditions. researchgate.netwikipedia.org These reactions are pivotal in the synthesis of complex polysubstituted quinolines from simple precursors. numberanalytics.com

A well-known example is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. The mechanism begins with an aldol-type condensation to form an α,β-unsaturated carbonyl compound, which then undergoes an intramolecular cyclization via Schiff base formation, followed by dehydration to yield the quinoline ring system. youtube.com Another powerful approach is the three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes, which proceeds without a catalyst to form multiply substituted quinolines. organic-chemistry.org The mechanism is believed to involve the formation of an N-arylnitrilium salt intermediate, which then undergoes cycloaddition with the alkyne. organic-chemistry.org Such strategies allow for the rapid assembly of the quinoline core, which can be pre-functionalized to lead to derivatives like this compound.

Computational Chemistry and Quantum Mechanical Analyses

Computational methods provide indispensable insights into the molecular properties of quinoline derivatives, complementing experimental findings and guiding synthetic efforts.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and properties of molecules. nih.govrsc.org For substituted quinolines, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can accurately predict key parameters. researchgate.net

These calculations can optimize the molecular geometry, providing bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data from X-ray crystallography. researchgate.net Furthermore, DFT is used to calculate electronic properties such as the dipole moment and the distribution of atomic charges (e.g., through Natural Population Analysis, NPA), which helps in understanding the molecule's polarity and reactivity sites. researchgate.net Spectroscopic properties, including IR vibrational frequencies and NMR chemical shifts, can also be simulated, aiding in the interpretation of experimental spectra. researchgate.net Computational studies on related bromo- and trifluoromethyl-substituted heterocycles have demonstrated the power of DFT in rationalizing structural and electronic effects. nih.govnih.gov

Table 2: Representative Properties of Substituted Quinolines Investigated by DFT

| Property | Method/Functional | Significance | Reference |

|---|---|---|---|

| Optimized Geometry | DFT/B3LYP | Predicts bond lengths and angles. | researchgate.net |

| Atomic Charges (NPA) | DFT/B3LYP | Identifies electrophilic and nucleophilic centers. | researchgate.net |

| Dipole Moment | DFT | Quantifies molecular polarity. | mdpi.com |

| Vibrational Frequencies | DFT/B3LYP | Aids in assignment of experimental IR spectra. | researchgate.net |

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis that examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy and spatial distribution of these orbitals are critical for understanding a molecule's chemical stability and reactivity. nih.gov

The HOMO is associated with the ability to donate electrons, so its location often indicates the most likely sites for electrophilic attack. Conversely, the LUMO is associated with the ability to accept electrons, and its location points to the most probable sites for nucleophilic attack. researchgate.net The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an important indicator of chemical stability; a larger gap generally implies higher stability and lower chemical reactivity. nih.gov For substituted quinolines, FMO analysis reveals how different functional groups alter the electronic landscape. In studies of related quinoline derivatives, the HOMO is often localized on the quinoline ring system, while the LUMO distribution is also centered on the ring, influenced by the specific substituents. researchgate.net This analysis is crucial for predicting the regioselectivity of various reactions.

Table 3: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₀H₅BrF₃NO |

| Quinoline | C₉H₇N |

| 8-Hydroxyquinoline | C₉H₇NO |

| 8-Methoxyquinoline | C₁₀H₉NO |

| 8-Aminoquinoline (B160924) | C₉H₈N₂ |

| 5-Bromo-8-methoxyquinoline | C₁₀H₈BrNO |

| 5,7-Dibromo-8-hydroxyquinoline | C₉H₅Br₂NO |

| N-bromosuccinamide | C₄H₄BrNO₂ |

Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule, providing insights into its reactivity and intermolecular interactions. For quinoline derivatives, MEP studies can predict sites susceptible to electrophilic and nucleophilic attack. In a theoretical study on the related compound 4-amino-2-methyl-8-(trifluoromethyl)quinoline, MEP analysis was employed to understand the molecule's reactive behavior. researchgate.net The analysis revealed the distribution of electron density, with negative potential regions (electron-rich) typically located around the nitrogen atom and oxygen-containing substituents, indicating sites prone to electrophilic attack. Conversely, positive potential regions (electron-poor) are generally found around hydrogen atoms.

Advanced Spectroscopic Characterization for Mechanistic Probes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. Both ¹H and ¹³C NMR are fundamental in characterizing quinoline derivatives.

While a complete NMR spectral assignment for this compound is not published, data from analogous structures provide a basis for expected chemical shifts. For instance, in various substituted quinolines, the aromatic protons typically resonate in the range of δ 7.0-8.5 ppm. researchgate.netnih.gov The chemical shifts are influenced by the electronic effects of the substituents. The electron-withdrawing nature of the bromo and trifluoromethoxy groups in this compound is expected to shift the resonances of nearby protons downfield.

Similarly, ¹³C NMR spectroscopy provides detailed information about the carbon framework. In quinoline derivatives, the carbon signals appear over a wide range, with carbons attached to electronegative atoms or electron-withdrawing groups resonating at lower fields. wiley-vch.deresearchgate.net For example, the carbon atom attached to the bromine (C-2) and the carbon attached to the trifluoromethoxy group (C-8) in this compound would be expected to show distinct chemical shifts influenced by these substituents.

Dynamic NMR studies could also provide insights into conformational changes or restricted rotation around the C-O bond of the trifluoromethoxy group, although such studies have not been reported for this specific compound.

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Quinolines

| Compound | Nucleus | Chemical Shift (δ, ppm) |

| 8-Methoxy-2-methyl-4-(trifluoromethyl)quinoline wiley-vch.de | ¹H | 7.63-7.67 (m, 2H), 7.53 (t, J = 8.4 Hz, 1H), 7.12 (d, J = 7.5 Hz, 1H), 4.10 (s, 3H), 2.86 (s, 3H) |

| ¹³C | 157.2, 154.9, 140.4, 134.1, 127.3, 123.3, 122.2, 119.4, 115.3, 108.2, 55.9, 25.5 | |

| 4-Amino-2-methyl-8-(trifluoromethyl)quinoline researchgate.net | ¹H | 7.85-7.80 (d, J = 1.60 Hz), 8.01-7.97 (dd, J = 2.00 and 8.80 Hz), 7.98-7.95 (d, J = 9.20 Hz) |

| ¹³C | 160.9, 159.8 |

This table presents data from related compounds to illustrate expected NMR chemical shift ranges. Data for this compound is not available in the cited literature.

Vibrational Spectroscopy (FT-IR, FT-Raman) and Normal Coordinate Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is instrumental in identifying functional groups and understanding the vibrational modes of a molecule. When combined with theoretical calculations such as normal coordinate analysis, a detailed assignment of the vibrational bands can be achieved.

Studies on related quinoline and bromo-aniline derivatives have demonstrated the utility of these techniques. nih.govresearchgate.netresearchgate.net The FT-IR and FT-Raman spectra of this compound would be expected to exhibit characteristic bands for the quinoline ring, the C-Br stretching vibration, and the vibrations of the OCF₃ group.

The quinoline ring vibrations typically appear as a series of bands in the 1600-1400 cm⁻¹ region (C=C and C=N stretching) and at lower wavenumbers for ring breathing and deformation modes. The C-Br stretching vibration is expected to be observed in the lower frequency region, typically around 600-500 cm⁻¹. The trifluoromethoxy group would give rise to strong absorption bands, particularly the C-F stretching vibrations, which are typically found in the 1300-1000 cm⁻¹ region.

Normal coordinate analysis, often performed using density functional theory (DFT) calculations, would allow for the theoretical prediction of the vibrational frequencies and their corresponding modes. This analysis aids in the precise assignment of the experimental FT-IR and FT-Raman bands and provides a deeper understanding of the molecule's vibrational dynamics. While a specific analysis for this compound is not available, studies on similar molecules like 2-bromo-4-methylaniline (B145976) have shown good agreement between calculated and experimental spectra. nih.gov

Table 2: Characteristic Vibrational Frequencies for Related Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Quinoline Ring | C=C and C=N Stretching | 1600 - 1400 |

| Ring Breathing/Deformation | 1400 - 1000 | |

| C-Br | Stretching | 600 - 500 |

| C-F (in OCF₃) | Stretching | 1300 - 1000 |

| C-O (in OCF₃) | Stretching | 1200 - 1000 |

This table provides typical ranges for the functional groups present in this compound based on general spectroscopic data and studies of related compounds.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and information about intermolecular interactions in the solid state.

While a crystal structure for this compound has not been reported in the searched literature, studies on other bromo-substituted organic molecules and quinoline derivatives have been successfully conducted. beilstein-journals.orgrsc.org For example, the crystal structure of a trifluoromethylated quinoline-phenol Schiff base has been determined, revealing details about its molecular conformation and intermolecular packing. beilstein-journals.org

An X-ray crystallographic analysis of this compound would provide invaluable data. It would confirm the planar structure of the quinoline ring and determine the precise geometry of the bromo and trifluoromethoxy substituents. Furthermore, it would reveal how these molecules pack in the crystal lattice, highlighting any significant intermolecular interactions such as π-π stacking of the quinoline rings or halogen bonding involving the bromine atom. This information is crucial for understanding the solid-state properties of the compound and for designing new materials.

Utility As a Synthetic Intermediate and Chemical Scaffold in Advanced Molecular Design

Precursor for the Construction of More Complex Heterocyclic Frameworks

The 2-bromo substituent on the quinoline (B57606) core is the key to its utility as a precursor for more elaborate molecular architectures. The carbon-bromine bond at this position is readily activated by transition metal catalysts, particularly palladium, making it an ideal handle for a variety of cross-coupling reactions. mdpi.com These reactions allow for the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in modern organic synthesis.

Two of the most powerful methods employed for this purpose are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the 2-bromoquinoline (B184079) with a wide range of organoboron reagents, such as boronic acids or their esters. libretexts.orgresearchgate.net This allows for the introduction of diverse aryl and heteroaryl groups at the C-2 position. The reaction is known for its high tolerance of various functional groups, enabling the synthesis of complex biaryl and heteroaryl-aryl structures in good to excellent yields. beilstein-journals.orgnih.gov The use of 2-Bromo-8-(trifluoromethoxy)quinoline in such reactions would lead to novel compounds where the quinoline scaffold is directly linked to other aromatic systems, a common motif in pharmacologically active molecules. usd.edu

Buchwald-Hartwig Amination: This reaction provides a direct route to form a carbon-nitrogen bond by coupling the 2-bromoquinoline with primary or secondary amines, including anilines and various heterocyclic amines. wikipedia.orglibretexts.orgorganic-chemistry.org This method is indispensable for synthesizing 2-aminoquinoline (B145021) derivatives, which are prevalent in medicinal chemistry. researchgate.net The versatility of the Buchwald-Hartwig amination allows for the installation of a vast array of nitrogen-containing substituents, from simple alkylamines to complex heterocyclic moieties, thereby creating intricate and functionally diverse molecular frameworks. nih.gov

By leveraging these and other cross-coupling methodologies, chemists can utilize this compound as a foundational piece to construct molecules with significantly increased complexity, incorporating multiple heterocyclic and aromatic systems tailored for specific applications.

Design and Generation of Diverse Functionalized Quinoline Compound Libraries

In modern drug discovery and materials science, the ability to rapidly generate libraries of related compounds is crucial for exploring chemical space and optimizing molecular properties. researchgate.net this compound is an ideal starting material, or scaffold, for combinatorial and parallel synthesis approaches aimed at producing diverse quinoline-based libraries.

The reactivity of the C-2 bromine atom allows for a divergent synthetic strategy. A single starting material, this compound, can be reacted with a large collection of different building blocks (e.g., a library of boronic acids for Suzuki coupling or a library of amines for Buchwald-Hartwig amination) under a standardized set of conditions. This approach enables the efficient production of hundreds or even thousands of unique, but structurally related, C-2 functionalized quinoline derivatives.

Each member of the resulting library retains the core 8-(trifluoromethoxy)quinoline (B580638) scaffold but possesses a distinct substituent at the C-2 position. This systematic variation allows researchers to methodically investigate how changes at a specific molecular position influence biological activity or material properties. nih.gov Such libraries are invaluable for structure-activity relationship (SAR) studies, which are essential for identifying lead compounds and optimizing them into potent and selective drug candidates or high-performance materials. nih.gov

| Reaction Type | Coupling Partner | Functional Group Introduced at C-2 | Resulting Compound Class |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids | Aryl or Heteroaryl groups | 2-Aryl/Heteroaryl-8-(trifluoromethoxy)quinolines |

| Buchwald-Hartwig Amination | Primary/Secondary Amines | Amino groups (-NRR') | 2-Amino-8-(trifluoromethoxy)quinolines |

| Carbonylation Reactions | Carbon Monoxide / Alcohols | Ester groups (-COOR) | 8-(trifluoromethoxy)quinoline-2-carboxylates |

| Sonogashira Coupling | Terminal Alkynes | Alkynyl groups (-C≡CR) | 2-Alkynyl-8-(trifluoromethoxy)quinolines |

This interactive table illustrates how different cross-coupling reactions can be used with this compound to generate diverse compound libraries.

Structure-Activity Relationship (SAR) Studies for Targeted Scaffold Development

The specific substitution pattern of this compound makes it an excellent platform for conducting detailed Structure-Activity Relationship (SAR) studies. SAR is the investigation of how the chemical structure of a molecule relates to its biological activity. researchgate.net By systematically modifying the scaffold, researchers can deduce which functional groups and properties are critical for the desired effect. gelisim.edu.tr

The two key substituents on the quinoline ring, the bromine atom and the trifluoromethoxy group, exert profound and distinct influences on the molecule's properties.

The C-2 Bromine Atom: The bromine at the C-2 position serves primarily as a versatile synthetic handle. As a halogen, it is an excellent leaving group in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is weaker than a carbon-chlorine bond, making it more reactive, yet it is generally more stable and less prone to side reactions than the corresponding carbon-iodine bond, offering a good compromise of reactivity and stability for library synthesis. youtube.com Its presence is therefore less about direct interaction with biological targets and more about its role as a point of diversification.

The C-8 Trifluoromethoxy (-OCF3) Group: In contrast, the trifluoromethoxy group at the C-8 position is typically retained in the final molecule and plays a significant role in modulating its physicochemical and biological properties. beilstein-journals.org

Electronic Effects: The -OCF3 group is one of the strongest electron-withdrawing groups used in medicinal chemistry. beilstein-archives.org Its powerful inductive effect can significantly alter the electron distribution of the entire quinoline ring system, which can influence binding interactions with biological targets like proteins and enzymes.

Metabolic Stability: The fluorine atoms make the group resistant to metabolic degradation by liver enzymes (e.g., cytochrome P450s), which can improve the pharmacokinetic profile of a drug candidate. beilstein-journals.org

Lipophilicity: The -OCF3 group substantially increases the lipophilicity (fat-solubility) of the molecule. This property is critical for its ability to cross cell membranes and the blood-brain barrier, which is essential for drugs targeting the central nervous system. beilstein-journals.org

| Substituent | Position | Primary Role in Molecular Design | Key Properties |

| Bromine (-Br) | C-2 | Synthetic Handle / Leaving Group | Moderate reactivity, enables diverse cross-coupling reactions. |

| Trifluoromethoxy (-OCF3) | C-8 | Bioactive Modulator | Strongly electron-withdrawing, enhances metabolic stability and lipophilicity. |

This interactive table summarizes the distinct roles and properties of the bromine and trifluoromethoxy substituents.

Fixed Element (The Anchor): The 8-(trifluoromethoxy)quinoline core acts as a constant structural anchor. The properties conferred by the -OCF3 group—strong electron-withdrawing character, lipophilicity, and metabolic stability—are retained across the entire library of synthesized compounds. This provides a consistent baseline for comparing the effects of modifications at the C-2 position.

Variable Element (The Probe): The C-2 position, functionalized via the bromo-intermediate, serves as the probe. By introducing a wide variety of substituents at this site, researchers can systematically explore interactions with a target receptor or enzyme. For example, introducing hydrogen bond donors/acceptors, bulky hydrophobic groups, or charged moieties can map out the binding pocket of a protein and identify the optimal functionalities for high-potency binding. nih.gov

This "anchor and probe" strategy is a cornerstone of modern medicinal chemistry. Starting with this compound, a chemist can design a synthetic campaign to answer specific questions: Does a basic nitrogen improve activity? Is a large, flat aromatic surface required? How does the stereochemistry of the C-2 substituent affect binding? The answers to these questions, derived from the biological testing of the synthesized library, guide the rational design of next-generation compounds with improved potency, selectivity, and drug-like properties. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing 2-bromo-8-(trifluoromethoxy)quinoline?

The synthesis typically involves bromination of a pre-functionalized quinoline scaffold. For example, trifluoromethoxy groups can be introduced via nucleophilic substitution or coupling reactions, followed by regioselective bromination at the 2-position using brominating agents like (N-bromosuccinimide) or under controlled conditions . Purification often employs column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol .

Q. How is the structural identity of this compound confirmed?

Key techniques include:

- and NMR : Peaks for the trifluoromethoxy group ( in ) and bromine-substituted aromatic protons () .

- Mass Spectrometry (MS) : Molecular ion peaks () matched to theoretical molecular weights (e.g., , MW = 310.06) .

- X-ray Crystallography : Determines bond lengths (e.g., C-Br: ) and dihedral angles between substituents .

Q. What safety protocols are critical when handling this compound?

- Use PPE (gloves, goggles, lab coat) to avoid dermal/oral exposure.

- Work in a fume hood due to potential inhalation hazards (GHS Category 4 toxicity) .

- Dispose of waste via certified chemical disposal services to mitigate environmental risks .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence electronic properties and reactivity?

The electron-withdrawing trifluoromethoxy group () deactivates the quinoline ring, directing electrophilic bromination to the 2-position (meta to ). Computational studies (DFT) show reduced electron density at the 2-position, favoring bromine addition . This is corroborated by Hammett substituent constants () .

Q. What challenges arise in characterizing crystallographic disorder in halogenated quinolines?

In X-ray studies, bromine’s high electron density can cause absorption errors. Data collection at low temperatures (e.g., ) and multi-scan corrections (e.g., SADABS) improve refinement accuracy. For example, a reported structure of 4-bromo-8-methoxyquinoline had and , with disorder modeled over two sites .

Q. How can regioselectivity be controlled during functionalization of the quinoline scaffold?

- Bromination : Use Lewis acids (e.g., ) to direct bromine to electron-rich positions .

- Cross-coupling : Suzuki-Miyaura reactions at the 2-bromo position require Pd catalysts (e.g., ) and optimized bases () .

- Kinetic vs. thermodynamic control : Higher temperatures favor substitution at more stable positions .

Q. What bioactivity trends are observed for trifluoromethoxy- and bromo-substituted quinolines?

- Antimalarial activity : Analogues like 4-amino-2-methyl-8-(trifluoromethyl)quinoline inhibit haemoglobin degradation in Plasmodium spp. () .

- Anticancer potential : Bromine enhances DNA intercalation, while improves metabolic stability .

Key Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.